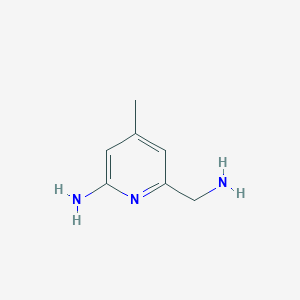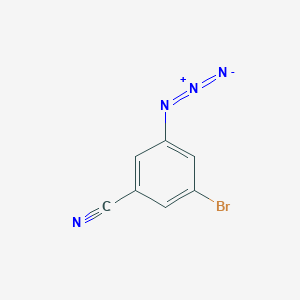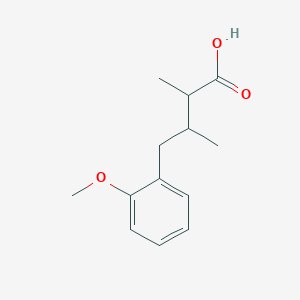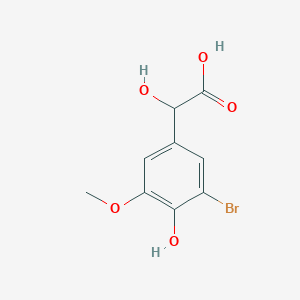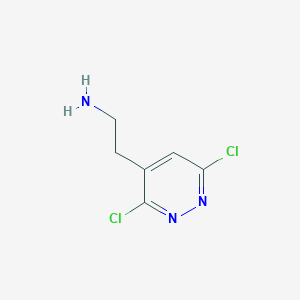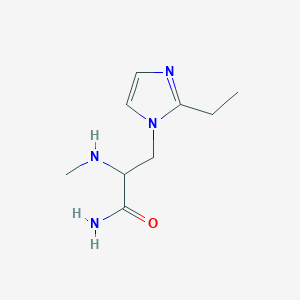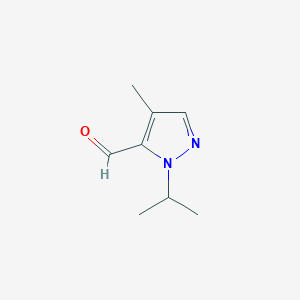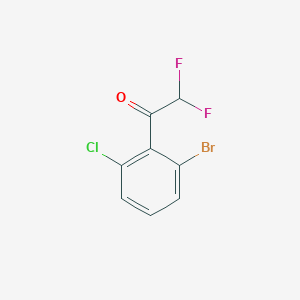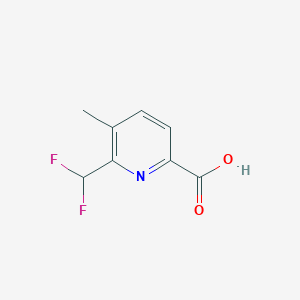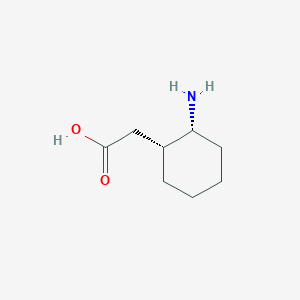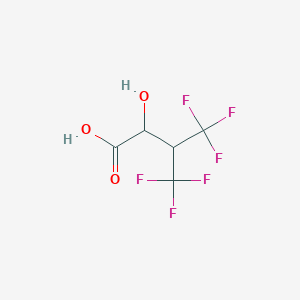
3,3-Bistrifluoromethyllactic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bistrifluoromethyllactic acid typically involves the isomerization of 3,3-Bistrifluoromethylacrylic acid. This process can be achieved through the addition of water to the acid under acidic conditions at high temperatures and pressure . Another method involves the reaction of 3,3-Bistrifluoromethylacrylic ester with ammonia or caustic alkali, leading to the hydrolysis of fluorine atoms and formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would require careful control of temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Bistrifluoromethyllactic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
3,3-Bistrifluoromethyllactic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3,3-Bistrifluoromethyllactic acid involves its interaction with various molecular targets and pathways. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This can lead to the modulation of enzyme activity and alteration of metabolic pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- Trifluoromethylacrylic acid
- Trifluoromethylpropionic acid
- Trifluoromethylbutyric acid
Comparison: 3,3-Bistrifluoromethyllactic acid is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .
Properties
Molecular Formula |
C5H4F6O3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-hydroxy-3-(trifluoromethyl)butanoic acid |
InChI |
InChI=1S/C5H4F6O3/c6-4(7,8)2(5(9,10)11)1(12)3(13)14/h1-2,12H,(H,13,14) |
InChI Key |
MGTHEOUUYIBEHI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)

